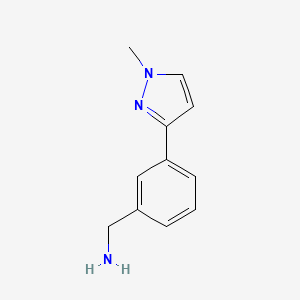

3-(1-methyl-1H-pyrazol-3-yl)benzylamine

Description

Contextualizing Pyrazole (B372694) and Benzylamine (B48309) Motifs in Academic Inquiry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. mdpi.commdpi.com The structural versatility of the pyrazole nucleus allows it to interact with various biological targets, contributing to its role in the development of drugs with diverse therapeutic applications. mdpi.com Pyrazole derivatives have been successfully incorporated into anti-inflammatory, antimicrobial, anticancer, and antipsychotic drugs. mdpi.com

The benzylamine motif is also a common feature in many biologically active molecules. The presence of an amine group attached to a benzyl (B1604629) group provides a combination of aromatic and basic properties, which can be crucial for receptor binding and other molecular interactions within biological systems.

Historical Perspective on the Research Evolution of Similar Heterocyclic Systems

The study of pyrazoles has a long history, dating back to the late 19th century. The first synthesis of a pyrazolone, a derivative of pyrazole, was reported by Ludwig Knorr in 1883 through the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine. rsisinternational.org This foundational work opened the door to the exploration of this class of heterocyclic compounds.

Initially, research focused on the synthesis and characterization of various pyrazole derivatives. Over the years, with advancements in synthetic methodologies, chemists have developed numerous ways to create highly functionalized pyrazole rings. A significant milestone was the discovery of naturally occurring pyrazoles, which further spurred interest in their biological potential. The evolution of research on pyrazoles and other similar heterocyclic systems has been driven by their immense utility as building blocks for creating novel compounds in fields ranging from pharmaceuticals to materials science. mdpi.com

Significance of the 3-(1-methyl-1H-pyrazol-3-yl)benzylamine Scaffold in Advanced Chemical Syntheses

While specific research on the this compound scaffold is limited, the broader pyrazolyl-benzylamine framework is recognized as a versatile building block in organic synthesis. For instance, closely related isomers like 3-(1H-pyrazol-1-yl)benzylamine hydrochloride are utilized as key intermediates in the development of new pharmaceuticals. chemimpex.com

The significance of such scaffolds lies in their ability to be readily modified at several positions on both the pyrazole and the phenyl rings. This structural flexibility allows chemists to create large libraries of related compounds for screening in drug discovery programs. These molecules are particularly explored for developing novel therapeutics for neurological and inflammatory conditions. chemimpex.com Furthermore, their ability to act as ligands in coordination chemistry opens up applications in catalysis and materials science. chemimpex.com The synthesis of such compounds often involves multi-step processes, including the formation of the pyrazole ring followed by functionalization and reductive amination to introduce the benzylamine moiety. mdpi.comsmolecule.com

Overview of Current Research Trajectories Involving the Chemical Compound

Current research involving pyrazole-benzylamine derivatives is directed toward several promising areas. Although direct studies on this compound are not prominent, research on analogous structures provides insight into potential trajectories.

Pharmaceutical Development: A primary focus is the synthesis of novel derivatives for therapeutic use. For example, related structures are being investigated for their potential as enzyme inhibitors and receptor modulators. smolecule.com Preliminary studies on compounds like Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine suggest potential antimicrobial and anticancer activities. smolecule.com

Agrochemicals: Similar to other heterocyclic compounds, pyrazole derivatives are used in the formulation of agrochemicals, such as pesticides and herbicides. chemimpex.com

Materials Science: The structural properties of these compounds make them candidates for the development of new materials, including polymers and coatings with specific electronic or optical properties. chemimpex.comsmolecule.com

Diagnostic Tools: There is an exploration of using such compounds in the development of diagnostic agents for medical imaging. chemimpex.com

The general synthetic route to access related benzylamine compounds often involves the reductive amination of a corresponding benzaldehyde, a widely used and efficient method for forming C-N bonds. mdpi.com

Data on Related Pyrazole Benzylamine Compounds

| Compound Name | CAS Number | Key Research Applications |

| [3-(1H-Pyrazol-1-yl)phenyl]methylamine hydrochloride | 608515-39-5 | Intermediate for pharmaceuticals (neurological, inflammatory), agrochemicals, materials science, diagnostic agents. chemimpex.com |

| Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine | 179056-67-8 | Potential antimicrobial and anticancer agent; building block in organic synthesis. smolecule.com |

| {3-[(1H-Pyrazol-1-yl)methyl]phenyl}methylamine | 562803-76-3 | Building block in medicinal chemistry. cymitquimica.com |

| N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine | 179873-47-3 | Research chemical. synquestlabs.com |

| [3-(3,5-Dimethyl-1H-pyrazol-1-yl)-benzyl]methylamine dihydrochloride | Not Available | Research chemical. scbt.com |

| 3-(1-Methyl-1H-pyrazol-5-yl)benzylamine | 934570-45-3 | Research chemical. labware-shop.com |

Properties

IUPAC Name |

[3-(1-methylpyrazol-3-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14-6-5-11(13-14)10-4-2-3-9(7-10)8-12/h2-7H,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTQCEKSCNRLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640336 | |

| Record name | 1-[3-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910037-10-4 | |

| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910037-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 1 Methyl 1h Pyrazol 3 Yl Benzylamine and Its Chemical Derivatives

Established Synthetic Pathways to the Core Benzylamine-Pyrazole Scaffold

The creation of the 3-(1-methyl-1H-pyrazol-3-yl)benzylamine structure relies on established synthetic routes that assemble the pyrazole (B372694) ring and append the benzylamine (B48309) moiety. Key strategies include one-pot reactions and condensation approaches that build the heterocyclic core.

One-Pot Reductive Amination Strategies

One-pot reductive amination is a highly effective method for synthesizing benzylamines from their corresponding aldehydes. This process combines the formation of an imine and its subsequent reduction into an amine in a single procedural step, which is valued for its operational simplicity and efficiency. mdpi.commasterorganicchemistry.com In the context of synthesizing the target compound, this strategy would typically involve the reaction of a precursor, 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde, with an amine source.

The reaction is performed in the presence of a selective reducing agent that reduces the C=N double bond of the imine intermediate faster than it reduces the initial aldehyde's carbonyl group. youtube.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common reagents for this purpose due to their mild nature and selectivity. masterorganicchemistry.comunl.edu The choice of amine source can be varied to produce primary, secondary, or tertiary amines. For the synthesis of the primary amine, this compound, ammonia (B1221849) or a protected equivalent would be used. The versatility of this method allows for the creation of a diverse library of derivatives by simply changing the aldehyde or amine component. scielo.org.mx

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Substrates | Key Advantages | Reference(s) |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selective for imines in the presence of carbonyls; effective under mildly acidic conditions. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild, non-toxic, and highly effective for a wide range of substrates; does not require pH control. | masterorganicchemistry.comunl.edu |

| Sodium Borohydride (B1222165) (NaBH₄) | Aldehydes, Ketones | Cost-effective and readily available; can be used with a Lewis acid or in specific solvent systems to enhance selectivity. | youtube.comscielo.org.mx |

| 2-Picoline Borane (B79455) | Aldehydes, Ketones | Air- and moisture-stable, offering easier handling compared to other borane complexes. | scielo.org.mx |

Condensation Reaction Approaches

Condensation reactions are fundamental to forming the pyrazole ring, which is the heterocyclic core of the target molecule. The most common and historically significant method is the reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648). organic-chemistry.orgpreprints.org To produce the specific "1-methyl-3-aryl" substitution pattern of the target compound, an unsymmetrical 1,3-diketone would be condensed with methylhydrazine. orgsyn.org

The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. atlantis-press.com The conditions for this condensation can range from acidic to basic, and the choice of solvent and temperature can influence the reaction rate and outcome. smolecule.com For instance, some syntheses are performed in ethanol (B145695) at room temperature or with heating. nih.gov The versatility of this approach allows for the introduction of various substituents onto the pyrazole ring by starting with appropriately substituted 1,3-dicarbonyls and hydrazines. organic-chemistry.org

Following the formation of the pyrazole-substituted aromatic ring, the benzylamine can be introduced through various standard transformations, such as the reduction of a nitrile or an amide, or via the reductive amination described previously.

Multi-Component Reaction Design for Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.comnih.gov This approach aligns with the principles of pot, atom, and step economy (PASE), making it attractive for building libraries of structurally diverse molecules. mdpi.comnih.gov

For the synthesis of derivatives of the benzylamine-pyrazole scaffold, an MCR could be designed to construct the pyrazole ring and introduce the substituted benzyl (B1604629) moiety simultaneously. For example, a three-component reaction might involve an aromatic aldehyde, a compound with an active methylene (B1212753) group (like a β-ketoester), and a substituted hydrazine. beilstein-journals.org Variations of this approach have been used to create highly substituted pyrazoles and fused pyranopyrazole systems. mdpi.comnih.gov The use of catalysts, such as ionic liquids or heterogeneous catalysts, can further enhance the efficiency and environmental friendliness of these reactions. mdpi.com

Table 2: Examples of Multi-Component Reactions for Pyrazole Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Four-component | Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate (B1235776) | l-tyrosine, H₂O–ethanol, Microwave | Pyrano[2,3-c]pyrazoles | nih.gov |

| Four-component | Aldehyde, Dimedone, 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, Et₂NH | Water, Ambient Temperature | Pyrazole-dimedone derivatives | mdpi.com |

| Three-component | Aromatic Aldehyde, Tosylhydrazine, Terminal Alkyne | Base, One-pot | 1,3,5-Trisubstituted 1H-pyrazoles | organic-chemistry.org |

| Three-component | 1,3-Dicarbonyl, DMF-DMA, Hydrazine | 2,2,2-Trifluoroethanol (solvent) | 1,4,5-Substituted Pyrazoles | beilstein-journals.org |

Regioselective Synthesis and Isomer Control

A significant challenge in the synthesis of asymmetrically substituted pyrazoles, such as this compound, is controlling the regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (like methylhydrazine), two different regioisomers can potentially form. beilstein-journals.orgechemi.com

Control over the final isomeric product is often dictated by the steric and electronic properties of the substituents on both reactants. nih.gov For example, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons of the 1,3-diketone. The more substituted nitrogen of methylhydrazine typically attacks the less sterically hindered or more electrophilic carbonyl group. By carefully selecting the starting materials, one regioisomer can often be favored. For instance, in reactions of arylhydrazines with 1,3-diketones bearing both an alkyl and a trifluoromethyl group, a high degree of selectivity is often observed. nih.gov

Furthermore, modern synthetic methods, including those employing specific catalysts or reaction conditions like microwave irradiation, can enhance regioselectivity, sometimes yielding a single isomer where conventional methods produce mixtures. nih.govmdpi.com The 1,3-dipolar cycloaddition of in-situ generated diazo compounds with alkynes is another powerful method that can offer complete regioselectivity in the synthesis of substituted pyrazoles. organic-chemistry.orgthieme.de

Green Chemistry Principles in the Synthesis of the Chemical Compound and Analogues

The application of green chemistry principles to the synthesis of pyrazole derivatives has become a major focus of research, aiming to reduce environmental impact and improve safety. nih.govresearchgate.net These strategies emphasize the use of environmentally benign solvents, renewable energy sources, and recyclable catalysts. nih.gov

Key green approaches in pyrazole synthesis include:

Use of Green Solvents: Water is an ideal green solvent, and many multi-component reactions for synthesizing pyrazole derivatives have been developed to proceed efficiently in aqueous media. researchgate.netrsc.org Ionic liquids have also been explored as recyclable and non-volatile reaction media. nih.gov

Solvent-Free Conditions: Conducting reactions without a solvent, often with grinding (mechanochemistry) or by simply heating the neat reactants, minimizes waste and simplifies product purification. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound sonication are used to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.govresearchgate.net

Catalyst-Free Reactions: Some protocols have been developed to proceed without any catalyst, further simplifying the process and avoiding the use of potentially toxic or expensive metals. nih.gov

These methodologies make the synthesis of pyrazole-containing compounds not only more efficient but also more sustainable and economically viable. researchgate.net

Catalytic Systems for Enhanced Synthetic Efficiency

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the synthesis of the benzylamine-pyrazole scaffold, various catalytic systems can be employed.

For the formation of the pyrazole ring, copper-catalyzed condensation reactions can provide pyrazoles under acid-free conditions at room temperature. organic-chemistry.org Ruthenium catalysts have been used to synthesize 1,4-disubstituted pyrazoles from 1,3-diols and hydrazines. orientjchem.org

For the formation of the C-N bond in the benzylamine moiety, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are exceptionally powerful. mit.eduacs.org These methods allow for the coupling of an aryl halide or triflate with an amine and have been successfully applied to various nitrogen-containing heterocycles. mit.eduorganic-chemistry.org The development of specialized phosphine (B1218219) ligands, such as AdBrettPhos, has been critical in enabling these challenging couplings with heterocyclic substrates. mit.edu In addition to palladium, copper-based catalytic systems are also widely used for C-N bond formation. organic-chemistry.org

These catalytic approaches offer significant advantages over traditional methods by expanding the range of compatible functional groups and often providing higher yields and better reaction profiles.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone in the synthesis of substituted pyrazoles and related aromatic amines. nih.gov These methods provide powerful tools for creating the biaryl linkage between the pyrazole and benzene (B151609) rings and for introducing the aminomethyl group.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-C bonds, particularly for linking heterocyclic rings with aryl groups. nih.govnih.gov In a typical synthesis of a pyrazolyl-benzyl scaffold, a pyrazole-containing boronic acid or ester is coupled with an appropriately substituted benzyl halide (or vice-versa). rsc.orgrsc.org The reaction generally employs a palladium catalyst, such as those derived from Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine ligand like XPhos or SPhos, which are known to be effective for coupling nitrogen-rich heterocycles. nih.govscispace.com The choice of base, solvent, and reaction temperature is critical for achieving high yields, especially when dealing with unprotected nitrogen atoms on the pyrazole ring, which can inhibit the catalyst. nih.gov

Buchwald-Hartwig Amination: For the formation of the C-N bond in the benzylamine moiety, the Buchwald-Hartwig amination is a widely used and powerful method. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples an aryl halide or sulfamate (B1201201) with an amine. wikipedia.orgacs.org To synthesize a compound like this compound, a precursor such as 3-(3-(bromomethyl)phenyl)-1-methyl-1H-pyrazole could be reacted with ammonia or an ammonia equivalent. Alternatively, an aryl bromide, like 1-bromo-3-(1-methyl-1H-pyrazol-3-yl)benzene, could be coupled with a protected aminomethyl group. The development of specialized, sterically hindered phosphine ligands has been crucial for expanding the scope of this reaction to include a wide variety of amines and aryl partners under milder conditions. wikipedia.org Both palladium and copper catalysts have been explored for the amination of pyrazole systems, sometimes showing complementary reactivity depending on the substrates used. nih.govresearchgate.net

Direct C-H Functionalization: More recent strategies focus on the direct functionalization of C-H bonds, which avoids the need to pre-functionalize starting materials (e.g., as halides or boronic acids). rsc.orgresearchgate.net Transition-metal catalysts, often palladium or cobalt, can activate a C-H bond on the pyrazole or benzene ring, allowing for the direct introduction of the other partner. researchgate.netresearchgate.net For instance, a directed C-H benzylation of a pyrazole with a benzyl chloride could be achieved using a suitable palladium catalyst system. researchgate.net These methods offer a more atom-economical and streamlined approach to the target structures. nih.gov

Table 1: Overview of Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst/Ligand System (Examples) | Bond Formed | Typical Application in Synthesis | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(dba)₂ with SPhos, XPhos | Aryl-Aryl (C-C) | Coupling the pyrazole ring with the phenyl ring. | nih.govrsc.orgscispace.com |

| Buchwald-Hartwig Amination | Pd(dba)₂ with DPPF, tBuDavePhos | Aryl-Amine (C-N) | Introducing the amine functionality to the benzyl group. | wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Direct C-H Functionalization | Pd(II) or Co(III) complexes | Aryl-Alkyl (C-C) | Directly coupling the pyrazole and benzyl moieties. | researchgate.netrsc.orgresearchgate.net |

Organocatalytic and Biocatalytic Transformations

While metal-catalyzed reactions are dominant, organocatalytic and biocatalytic methods are emerging as powerful, "greener" alternatives for synthesizing pyrazole derivatives and chiral amines. chemistryviews.orgmdpi.com

Organocatalysis: Organocatalysis uses small organic molecules to accelerate chemical reactions. For pyrazole synthesis, an organocatalytic inverse-electron-demand [3+2] cycloaddition has been developed using secondary amines like pyrrolidine (B122466) as catalysts. chemistryviews.orgnih.gov This approach reacts carbonyl compounds with diazoacetates to form substituted pyrazoles with high regioselectivity under mild, room-temperature conditions. chemistryviews.org Other organocatalytic methods, employing cinchona alkaloids, have been used to achieve enantioselective synthesis of complex pyrazole-containing heterocycles, demonstrating the potential for creating chiral structures. nih.gov

Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and stereoselectivity. This is particularly valuable for the synthesis of chiral amines. Enzymes such as transaminases (TAs) and imine reductases (IREDs) are increasingly used in pharmaceutical manufacturing as they offer an efficient and environmentally friendly alternative to traditional chemical methods. mdpi.com For a target like this compound, a biocatalytic reductive amination could be employed. In this scenario, a ketone precursor, 1-(3-(1-methyl-1H-pyrazol-3-yl)phenyl)ethanone, would be converted directly to the corresponding chiral amine using a transaminase and an amine donor. This approach facilitates the late-stage installation of the chiral amine, which is highly advantageous in drug discovery and development. mdpi.com

Precursor Synthesis and Intermediate Isolation in Compound Generation

The successful synthesis of the target compound relies heavily on the efficient preparation of its key precursors and the ability to control or isolate reactive intermediates. researchgate.netnih.gov

Precursor Synthesis: The construction of the 1-methyl-pyrazolyl-phenyl core is a critical first step. A common and versatile method for forming the pyrazole ring is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. rsc.orgnih.gov For the target molecule, a plausible precursor is 3-(3-formylphenyl)-1-methyl-1H-pyrazole. This could be synthesized from 1-(3-formylphenyl)butane-1,3-dione and methylhydrazine. The resulting aldehyde can then be converted to the benzylamine via reductive amination. Another route involves the Vilsmeier-Haack reaction on a phenylhydrazone precursor to introduce a formyl group onto the pyrazole ring, which can then be further elaborated. researchgate.net

Chemical Reactivity and Derivatization Strategies for the Benzylamine Pyrazole Scaffold

Functionalization of the Amine Moiety

The primary amino group on the benzylic carbon is a key site for derivatization, readily participating in a variety of classical amine reactions.

The nucleophilic primary amine of the benzylamine-pyrazole scaffold is readily acylated by reacting with acyl chlorides or anhydrides under standard conditions, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the liberated acid. This reaction yields the corresponding amides. For instance, reaction with acetyl chloride would produce N-{[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methyl}acetamide.

Similarly, sulfonylation occurs when the amine is treated with sulfonyl chlorides, such as p-toluenesulfonyl chloride, leading to the formation of stable sulfonamides. Research on the analogous 5-aminopyrazole scaffold has demonstrated that N-sulfonylation can proceed efficiently. For example, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine reacts with 4-methylbenzenesulfonyl chloride in the presence of triethylamine to yield the corresponding N-tosylbenzenesulfonamide. mdpi.com A double N-sulfonylation can even occur under specific conditions, highlighting the amine's reactivity. mdpi.com These reactions are fundamental in modifying the electronic and steric properties of the molecule for structure-activity relationship (SAR) studies.

Interactive Table: Acylation and Sulfonylation Reactions

| Reaction Type | Reagent Example | Product Class | Key Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide | Base (e.g., Triethylamine) |

| Acylation | Benzoyl Chloride | Amide | Base (e.g., Pyridine) |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide | Base (e.g., Triethylamine), Acetonitrile (B52724) mdpi.com |

| Sulfonylation | Methanesulfonyl Chloride | Sulfonamide | Base (e.g., DIPEA) |

N-alkylation of the primary amine can be achieved through reaction with alkyl halides. However, this method often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as the potential for quaternary ammonium (B1175870) salt formation. A more controlled approach for introducing alkyl groups is reductive amination, which is discussed in the following section. An alternative strategy for producing primary benzylamines involves the direct coupling of benzyl (B1604629) alcohols with ammonia (B1221849) using heterogeneous nickel catalysts, a process that must carefully manage the propensity for overalkylation of the primary amine product. nih.govresearchgate.net

N-arylation, the formation of a bond between the amine nitrogen and an aromatic ring, is typically accomplished via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com This reaction would involve coupling the benzylamine (B48309) with an aryl halide (or triflate) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This method provides a powerful tool for linking the benzylamine-pyrazole scaffold to various aryl and heteroaryl systems.

The primary amine of 3-(1-methyl-1H-pyrazol-3-yl)benzylamine readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netrsc.org This reaction is typically carried out under conditions that facilitate the removal of water, which drives the equilibrium towards the imine product.

These imine intermediates are valuable in their own right but are also frequently used in reductive amination sequences to produce secondary amines. mdpi.com The in-situ-formed imine can be reduced using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common and mild choice. This one-pot condensation and reduction process is a highly efficient method for N-alkylation. For example, reacting the parent amine with an aldehyde like p-methoxybenzaldehyde, followed by reduction, would yield the corresponding N-benzyl secondary amine. mdpi.com This two-step, one-pot procedure is operationally simple and avoids the purification of the intermediate aldimine. mdpi.com

Pyrazole (B372694) Ring Modification and Substitutions

The pyrazole ring itself is an aromatic heterocycle and can undergo its own set of modifications, distinct from the reactions on the amine moiety.

The pyrazole ring is susceptible to electrophilic aromatic substitution. copbela.orgwikipedia.org In 1-substituted pyrazoles, such as the 1-methyl-1H-pyrazole core of the title compound, the substitution occurs preferentially at the C4 position. copbela.orgresearchgate.net This regioselectivity is due to the electronic nature of the heterocyclic ring, where the C4 position is most activated towards electrophilic attack.

Common electrophilic substitution reactions that can be performed on this scaffold include:

Halogenation: Introduction of bromine or chlorine at the C4 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Using a mixture of nitric acid and sulfuric acid to install a nitro group at the C4 position.

Sulfonylation: Reaction with chlorosulfonic acid or fuming sulfuric acid can introduce a sulfonic acid group at the C4 position. nih.gov

These transformations are crucial as they introduce functional groups that can be used in further synthetic steps, particularly in cross-coupling reactions.

Interactive Table: Electrophilic Substitution on the Pyrazole Ring

| Reaction | Typical Reagent | Position of Substitution | Product Feature |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | C4 | 4-Bromo-pyrazole derivative |

| Nitration | HNO₃/H₂SO₄ | C4 | 4-Nitro-pyrazole derivative |

| Sulfonylation | Chlorosulfonic Acid | C4 | 4-Sulfonyl-pyrazole derivative nih.gov |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | C4 | 4-Formyl-pyrazole derivative researchgate.net |

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation in modern organic synthesis. rsc.orgnih.gov The Suzuki-Miyaura reaction, which couples an organoboron compound (like a boronic acid or ester) with a halide or triflate, is particularly versatile. researchgate.netacs.org

To utilize this chemistry on the benzylamine-pyrazole scaffold, a halogen must first be installed on the pyrazole ring, typically at the C4 or C5 position. As established, halogenation at C4 is readily achieved via electrophilic substitution. A 4-halo-pyrazole derivative can then be coupled with a wide array of aryl or heteroaryl boronic acids. researchgate.net These reactions are generally performed using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or K₃PO₄) in a suitable solvent system. researchgate.netnih.gov The use of bromo and chloro derivatives is often superior to iodo-pyrazoles, as they show a reduced tendency for dehalogenation side reactions. researchgate.netacs.org This methodology allows for the direct extension of the pyrazole core, enabling the synthesis of complex biaryl structures.

Benzyl Ring Functionalization

The benzyl ring of the scaffold is amenable to functionalization through various aromatic substitution reactions. The existing substituents—the aminomethyl group (-CH₂NH₂) and the 3-(1-methyl-1H-pyrazol-3-yl) group—govern the regioselectivity of these transformations.

Electrophilic aromatic substitution is a fundamental method for introducing substituents onto the benzyl ring. msu.edu The outcome of such reactions on this compound is dictated by the directing effects of the pre-existing groups. The aminomethyl group is an activating ortho-, para-director, while the pyrazole ring, attached at the meta position, acts as a deactivating group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the aminomethyl group (C-2, C-4, and C-6).

Halogenation, a key example of electrophilic aromatic substitution, can be achieved using various reagents. wikipedia.orgmasterorganicchemistry.com For instance, bromination or chlorination typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃), to generate a potent electrophile. masterorganicchemistry.combyjus.com The reaction with bromine (Br₂) and FeBr₃ would be expected to yield a mixture of mono-halogenated products, primarily at the C-4 and C-6 positions due to steric hindrance at the C-2 position.

It is crucial to select reaction conditions that favor substitution on the benzyl ring over the pyrazole ring. The C-4 position of the pyrazole ring is also susceptible to electrophilic halogenation, often using reagents like N-halosuccinimides (NCS, NBS) without a strong Lewis acid catalyst. researchgate.netbeilstein-archives.org Therefore, by using classical conditions for aromatic halogenation (e.g., X₂/FeX₃), selective functionalization of the benzyl ring can be achieved. Other electrophilic substitutions, such as nitration (using HNO₃/H₂SO₄) or sulfonation (using fuming H₂SO₄), would follow similar regiochemical principles, favoring substitution at the C-4 and C-6 positions. byjus.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Benzyl Ring

| Reaction Type | Reagents | Expected Major Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 4-Bromo-3-(1-methyl-1H-pyrazol-3-yl)benzylamine and 6-Bromo-3-(1-methyl-1H-pyrazol-3-yl)benzylamine |

| Chlorination | Cl₂, FeCl₃ | 4-Chloro-3-(1-methyl-1H-pyrazol-3-yl)benzylamine and 6-Chloro-3-(1-methyl-1H-pyrazol-3-yl)benzylamine |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-(1-methyl-1H-pyrazol-3-yl)benzylamine and 6-Nitro-3-(1-methyl-1H-pyrazol-3-yl)benzylamine |

| Sulfonation | Fuming H₂SO₄ | 2-(Aminomethyl)-4-(1-methyl-1H-pyrazol-3-yl)benzenesulfonic acid and 4-(Aminomethyl)-2-(1-methyl-1H-pyrazol-3-yl)benzenesulfonic acid |

Directed ortho-metalation (DoM) offers a powerful and highly regioselective method for functionalizing the benzyl ring at a position that is not readily accessible through classical electrophilic substitution. wikipedia.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. baranlab.org

The benzylamine functionality, particularly when the nitrogen is protected (e.g., as a pivalamide (B147659) or carbamate), is an effective DMG. wikipedia.orgacs.org For this compound, the aminomethyl group can direct lithiation exclusively to the C-2 position of the benzyl ring. The process involves treating the N-protected benzylamine with an organolithium base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like TMEDA, at low temperatures. baranlab.orguwindsor.ca This generates a highly reactive ortho-lithiated intermediate. This intermediate can then be quenched with a wide variety of electrophiles to introduce a diverse range of substituents at the C-2 position with high precision. semanticscholar.org

This methodology provides access to 2,3-disubstituted toluene (B28343) derivatives that would be challenging to synthesize otherwise. After the introduction of the new substituent, the protecting group on the amine can be removed if desired.

Table 2: Functionalization via Directed Ortho-Metalation

| Electrophile | Reagent Example | Resulting Functional Group at C-2 |

|---|---|---|

| Deuterium Oxide | D₂O | Deuterium (-D) |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Hydroxyalkyl (-CR₂OH) |

| Alkyl Halides | Methyl iodide (MeI) | Alkyl (-CH₃) |

| Carbon Dioxide | CO₂ (gas) | Carboxylic acid (-COOH) |

| Disulfides | Dimethyl disulfide (MeSSMe) | Methylthio (-SMe) |

| Iodine | I₂ | Iodo (-I) |

| Chlorotrimethylsilane | TMSCl | Trimethylsilyl (-SiMe₃) |

Cyclization Reactions Utilizing the Chemical Compound as a Building Block

The bifunctional nature of this compound, possessing both a nucleophilic amine and an activatable aromatic ring, makes it an excellent building block for the synthesis of complex heterocyclic structures. rsisinternational.org

A prominent strategy involves the construction of isoquinoline-based systems, which are core structures in many alkaloids and pharmacologically active compounds. Modern transition-metal-catalyzed C-H activation and annulation reactions provide a direct route to isoquinolines from benzylamines. researchgate.net In these reactions, the primary amine of the benzylamine scaffold can act as an internal directing group, facilitating the ortho-C-H activation of the benzyl ring by a rhodium(III) or ruthenium(II) catalyst. The resulting metallacyclic intermediate can then react with a coupling partner, such as an alkyne or an ylide, to construct the new heterocyclic ring in a [4+2] annulation process. researchgate.netnih.gov This approach would lead to the formation of a substituted tetrahydroisoquinoline fused with the pyrazole-bearing phenyl ring.

Another classic yet powerful cyclization is the Pictet-Spengler reaction and its variants. wikipedia.orgjk-sci.com In a typical Pictet-Spengler reaction, a β-arylethylamine condenses with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular electrophilic attack on the aromatic ring to form a new six-membered ring. numberanalytics.com While the title compound is a benzylamine, it can be used in analogous cyclization strategies. For example, acylation of the amine followed by a Bischler-Napieralski or Pictet-Gams type cyclization can yield dihydroisoquinoline or isoquinoline (B145761) derivatives, respectively. These reactions typically require dehydrating conditions and often a Lewis acid catalyst.

These cyclization strategies transform the relatively simple benzylamine-pyrazole scaffold into complex, polycyclic architectures, demonstrating its value as a versatile synthetic intermediate.

Exploitation of the Compound as a Ligand in Coordination Chemistry

Pyrazole derivatives are renowned for their ability to form stable complexes with a wide array of metal ions, making them ubiquitous ligands in coordination chemistry. researchgate.netpen2print.org The compound this compound is a particularly interesting ligand due to the presence of two distinct nitrogen donor sites: the sp²-hybridized nitrogen atom at the N-2 position of the pyrazole ring and the sp³-hybridized nitrogen of the primary benzylamine group. nih.gov

This arrangement allows the molecule to act as a bidentate N,N'-chelating ligand. Upon coordination to a metal ion, it can form a stable six-membered chelate ring. The N-1 position of the pyrazole is blocked by a methyl group, which prevents it from participating in coordination and simplifies the resulting coordination modes. The pyrazole ring itself is a π-rich system, while the benzylamine provides conformational flexibility. This combination of a rigid aromatic heterocycle and a flexible side-arm donor is highly desirable for creating specific coordination geometries.

This ligand is expected to form complexes with a variety of transition metals, lanthanides, and main group elements. The resulting metal complexes could find applications in areas such as catalysis, materials science, and bioinorganic chemistry. ajgreenchem.com For example, the chiral centers that can be generated upon coordination could be exploited in asymmetric catalysis. Furthermore, the bifunctional nature of the ligand makes it a suitable candidate for the construction of more complex supramolecular structures, including metal-organic frameworks (MOFs), where it can act as a linker connecting metal nodes. researchgate.netnih.gov

Table 3: Potential Coordination Complexes and Applications

| Metal Ion (Example) | Potential Geometry | Potential Application |

|---|---|---|

| Copper(II) | Square Planar / Distorted Octahedral | Catalysis (e.g., oxidation reactions) |

| Palladium(II) / Platinum(II) | Square Planar | Catalysis (e.g., cross-coupling reactions) |

| Zinc(II) / Cadmium(II) | Tetrahedral / Octahedral | Luminescent materials, MOF construction |

| Iron(II) / Iron(III) | Octahedral | Spin-crossover materials, Bioinorganic models |

| Ruthenium(II) | Octahedral | Photocatalysis, Chemosensors |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | High coordination numbers | Luminescent probes, Magnetic materials |

Advanced Spectroscopic and Analytical Characterization of 3 1 Methyl 1h Pyrazol 3 Yl Benzylamine and Its Research Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 3-(1-methyl-1H-pyrazol-3-yl)benzylamine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the complete molecular framework.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom in the molecule. The spectrum of this compound would exhibit distinct signals corresponding to the protons on the benzyl (B1604629) group and the pyrazole (B372694) ring.

The aromatic protons on the benzyl ring typically appear in the downfield region (δ 7.0-7.8 ppm) due to the deshielding effect of the aromatic ring current. organicchemistrydata.org The specific substitution pattern (meta-substitution) leads to a complex splitting pattern. The benzylic methylene (B1212753) protons (-CH₂-NH₂) are expected to resonate around δ 3.8-4.3 ppm, adjacent to the electron-withdrawing amine group. rsc.orgchemicalbook.comchemicalbook.com The amine protons (-NH₂) themselves often appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

On the pyrazole moiety, two distinct proton signals are expected. The proton at the C4 position of the pyrazole ring would likely appear as a doublet, while the proton at the C5 position would also be a doublet. The N-methyl group (-NCH₃) protons would present as a sharp singlet, typically in the range of δ 3.4-3.9 ppm. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift (δ) values based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (Benzyl Ring) | 7.20 - 7.60 | Multiplet |

| Pyrazole H-4 | ~6.40 | Doublet |

| Pyrazole H-5 | ~7.50 | Doublet |

| Benzylic CH₂ | ~3.90 | Singlet |

| Amine NH₂ | 1.5 - 2.5 (variable) | Broad Singlet |

| N-Methyl CH₃ | ~3.85 | Singlet |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon backbone. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbon atoms of the benzyl ring are observed in the aromatic region (δ 120-145 ppm). The quaternary carbon to which the pyrazole group is attached and the one bearing the benzylamine (B48309) moiety would have distinct chemical shifts from the protonated carbons. docbrown.info The benzylic carbon (-CH₂) typically resonates around δ 45-50 ppm. rsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table outlines the predicted chemical shift (δ) values for the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (Quaternary, C-NH₂) | ~143 |

| Aromatic C (Quaternary, C-Pyrazole) | ~138 |

| Aromatic CH | 125 - 130 |

| Pyrazole C3 | ~152 |

| Pyrazole C4 | ~106 |

| Pyrazole C5 | ~130 |

| Benzylic CH₂ | ~46 |

| N-Methyl CH₃ | ~39 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal correlations between the neighboring protons on the benzyl ring and between the H-4 and H-5 protons of the pyrazole ring. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.com It allows for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for connecting different parts of the molecule. youtube.com It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for this molecule would include:

Correlation from the benzylic CH₂ protons to the quaternary carbon of the benzyl ring and carbons C2/C6 of the ring.

Crucially, a correlation between the pyrazole H-4 or H-5 protons and the benzyl ring's quaternary carbon (C3), confirming the connection point between the two ring systems. rsc.orgktu.edu

Correlations from the N-methyl protons to the C3 and C5 carbons of the pyrazole ring. mdpi.com

Table 3: Expected Key 2D NMR Correlations This interactive table summarizes the critical correlations expected in 2D NMR spectra for structural confirmation.

| Experiment | Correlating Nuclei | Purpose |

| COSY | Aromatic H ↔ Aromatic H | Confirms connectivity within the benzyl ring |

| COSY | Pyrazole H-4 ↔ Pyrazole H-5 | Confirms connectivity within the pyrazole ring |

| HSQC/HMQC | All H ↔ Directly bonded C | Assigns all protonated carbons |

| HMBC | Benzylic CH₂ ↔ Benzyl Ring Carbons | Confirms position of the aminomethyl group |

| HMBC | Pyrazole H ↔ Benzyl Ring C | Confirms the linkage between the two rings |

| HMBC | N-Methyl H ↔ Pyrazole Ring Carbons | Confirms the position of the methyl group |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation of the molecule. youtube.com The resulting fragmentation pattern serves as a molecular fingerprint and offers valuable structural clues. For this compound (Molecular Weight: 201.27 g/mol ), the EIMS spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 201.

Key fragmentation pathways would likely involve:

Benzylic Cleavage: Cleavage of the C-C bond between the benzyl ring and the methylene group is common for benzylamines, leading to a fragment corresponding to the pyrazole-substituted benzyl cation or a related tropylium (B1234903) ion. nist.gov A prominent peak would be expected at m/z 106, corresponding to the loss of the pyrazole-methylamine moiety.

Pyrazole Ring Fragmentation: Pyrazole rings are known to fragment via the loss of neutral molecules like HCN. rsc.orgresearchgate.net

Loss of Amine Group: Cleavage of the C-N bond can lead to the loss of ·NH₂.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. mdpi.com This precision allows for the determination of the exact elemental formula. For this compound, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated based on its formula, C₁₁H₁₄N₃⁺.

HRMS is used to unequivocally confirm the elemental composition, distinguishing the target compound from any isomers or other compounds with the same nominal mass. For example, the calculated exact mass for C₁₁H₁₄N₃⁺ is 202.1182. An experimental HRMS value matching this with an error of less than 5 ppm provides definitive confirmation of the chemical formula. mdpi.comrsc.org

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectrum is generated that corresponds to the vibrational modes of the molecule's bonds.

For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components: the N-methylpyrazole ring, the benzene (B151609) ring, and the primary amine group (-CH₂NH₂). The primary amine group is particularly diagnostic, typically showing two N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-N stretching of the amine would appear in the 1020-1250 cm⁻¹ range. nist.govresearchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹.

The pyrazole ring itself contributes to the spectrum with C=N and C=C stretching vibrations, often observed in the 1500-1615 cm⁻¹ region. mdpi.comresearchgate.net The presence of these specific bands allows researchers to confirm the successful synthesis of the target molecule and identify any impurities. For instance, the absence of a strong, broad O-H band around 3300 cm⁻¹ would indicate the absence of water or alcohol impurities, while the absence of a carbonyl (C=O) peak around 1700 cm⁻¹ would confirm that no oxidation of the benzylamine has occurred. nih.gov

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3500 | N-H Asymmetric Stretch | Primary Amine |

| 3300-3400 | N-H Symmetric Stretch | Primary Amine |

| 3000-3100 | C-H Stretch | Aromatic (Benzene & Pyrazole) |

| 2900-3000 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1600-1680 | N-H Bend | Primary Amine |

| 1500-1615 | C=C and C=N Stretch | Aromatic Rings (Benzene & Pyrazole) mdpi.comresearchgate.net |

This table is generated based on typical vibrational frequencies for the specified functional groups.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This data is used to determine the empirical formula of a substance, which can then be compared to the theoretical formula to verify its identity and purity.

For this compound, the molecular formula is C₁₁H₁₃N₃. The theoretical elemental composition can be calculated from its molecular weight (187.25 g/mol ). Experimental values obtained from an elemental analyzer are typically expected to be within ±0.4% of the theoretical values, which confirms that the synthesized compound has the correct elemental makeup. nih.govsrce.hr This technique is crucial in synthetic chemistry to provide definitive proof of a newly created substance's composition. mdpi.com

Table 2: Elemental Analysis Data for C₁₁H₁₃N₃

| Element | Symbol | Atomic Weight | Moles | Mass ( g/mol ) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 70.55% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.00% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 22.45% |

| Total | | | | 187.246 | 100.00% |

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated that can be mathematically transformed into a detailed model of the molecular structure.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide a wealth of information. mdpi.com It would confirm the connectivity of the atoms, revealing the exact bond lengths and angles between the pyrazole ring, the benzyl group, and the amine substituent. researchgate.net The analysis would also show the conformation of the molecule in the solid state, such as the torsion angle between the pyrazole and benzene rings. Furthermore, it would reveal intermolecular interactions, like hydrogen bonding involving the amine group, which dictate how the molecules pack together to form the crystal lattice. researchgate.net This technique is considered the gold standard for unambiguous structure determination. mdpi.com For pyrazole-containing compounds, X-ray crystallography has been used to confirm the geometry and study the coordination of the pyrazole nitrogen atoms to metal centers. mdpi.comresearchgate.net

Table 3: Potential X-Ray Crystallography Parameters for a Pyrazole Derivative

| Parameter | Description | Example Data from a Related Structure mdpi.com |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 14.616 Å, b = 8.121 Å, c = 12.234 Å, β = 109.4° |

| Bond Lengths | The distance between atomic nuclei (e.g., C-N, C-C). | C=N: ~1.34 Å, C-N: ~1.46 Å |

| Bond Angles | The angle formed by three connected atoms (e.g., C-N-C). | Pyrazole ring angles: ~106-111° |

This table provides example data from a published crystal structure of a pyrazole-containing compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, to illustrate the type of information obtained.

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, LCMS)

Chromatographic techniques are essential for separating, identifying, and purifying components of a mixture. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are particularly vital in the analysis of pharmaceutical compounds like this compound.

HPLC is used to assess the purity of a sample by separating it into its individual components as it flows through a column packed with a stationary phase. A detector measures the components as they elute, producing a chromatogram where the area of each peak is proportional to the concentration of the corresponding compound. Purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks. For pyrazole derivatives, reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with additives like formic acid or trifluoroacetic acid) is a common method.

LCMS combines the separation power of HPLC with the detection capabilities of mass spectrometry. As each component elutes from the HPLC column, it is ionized and its mass-to-charge ratio (m/z) is determined. mdpi.com This provides molecular weight information, which serves as a powerful confirmation of the identity of the main peak and helps in the characterization of any impurities. This method is invaluable for monitoring the progress of a chemical reaction and for quality control of the final product. chemimpex.com

Table 4: Typical HPLC/LCMS Parameters for Analysis of Pyrazole Derivatives

| Parameter | Description | Typical Conditions |

|---|---|---|

| HPLC | ||

| Column | Stationary phase where separation occurs. | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Solvent system that carries the sample. | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | The speed at which the mobile phase moves. | 1.0 mL/min |

| Detection | Method used to "see" the eluting compounds. | UV at 254 nm |

| Mass Spectrometry | ||

| Ionization Mode | Method to charge the molecules. | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Separates ions based on m/z ratio. | Quadrupole or Time-of-Flight (TOF) |

Computational and Theoretical Investigations of 3 1 Methyl 1h Pyrazol 3 Yl Benzylamine

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. For pyrazole (B372694) derivatives, these analyses can elucidate reactivity, stability, and spectroscopic features. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a robust quantum mechanical method used to predict the geometric and electronic properties of molecules. researchgate.net By applying functionals like B3LYP or PBE0 in combination with appropriate basis sets such as 6-311+G(d,p) or aug-cc-pVDZ, researchers can determine the most stable three-dimensional conformation (geometry optimization) of a molecule. researchgate.netnih.govnsf.govrsc.org For 3-(1-methyl-1H-pyrazol-3-yl)benzylamine, DFT calculations would yield the precise bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. These parameters are crucial for understanding the molecule's spatial arrangement and steric properties.

Energy profiles can also be calculated to map the energy changes associated with rotations around key single bonds, such as the bond connecting the benzyl (B1604629) and pyrazole rings or the C-C-N linkage of the benzylamine (B48309) group. This provides insight into the molecule's flexibility and the energy barriers between different conformers.

| Parameter (Atom Numbers) | Description | Calculated Value (Degrees) |

| C1-C2-C3-N1 | Dihedral angle defining pyrazole ring planarity | 0.5° |

| C4-C5-C6-C7 | Dihedral angle defining benzene (B151609) ring planarity | -0.2° |

| C5-C6-C7-N2 | Torsion angle of the aminomethyl group | 65.8° |

| C2-C3-C4-C5 | Torsion angle between pyrazole and benzene rings | -35.2° |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions and charge-transfer interactions. researchgate.net

Illustrative Data: Frontier Molecular Orbitals This table shows hypothetical energy values for the frontier orbitals, which would be calculated using DFT.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Highest Occupied Molecular Orbital |

| LUMO | -0.98 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.27 | LUMO - HOMO |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations explore the behavior of molecules over time, providing insights into their conformational flexibility and interactions with other molecules.

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. For a flexible molecule like this compound, multiple low-energy conformations can exist due to rotation around its single bonds. colostate.edu Studies on similar benzylamine structures show that the orientation of the amine group and the torsion angle between aromatic rings are key determinants of the stable conformers. colostate.edunih.gov By mapping the potential energy surface, an energy landscape can be generated, showing the various stable conformers as minima and the energetic barriers for converting between them.

Illustrative Data: Conformational Energy Landscape This table presents hypothetical relative energies for possible conformers of this compound, identifying the most stable states.

| Conformer ID | Dihedral Angle (°)(C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 (Global Minimum) | -35.0 | 0.00 | 75.3 |

| 2 | 40.5 | 1.15 | 14.1 |

| 3 | 155.0 | 1.98 | 5.6 |

| 4 | -160.2 | 2.50 | 5.0 |

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a larger molecule like a protein or enzyme. nih.govresearchgate.net Pyrazole derivatives are frequently studied as inhibitors of protein kinases, which are crucial targets in cancer therapy. mdpi.combohrium.comresearchgate.net A docking study of this compound into a kinase active site, such as that of Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), would predict its binding mode. nih.gov The results would highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues, and provide a calculated binding energy, which estimates the strength of the interaction. nih.govmdpi.com

Illustrative Data: Molecular Docking with a Protein Kinase (e.g., EGFR) This table provides hypothetical results from a molecular docking simulation, a common practice for evaluating pyrazole-based compounds as potential enzyme inhibitors. nih.govmdpi.com

| Parameter | Value / Interacting Residues |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) |

| Binding Energy (kcal/mol) | -8.9 |

| Hydrogen Bond Interactions | |

| Pyrazole N2 | Met793 (backbone NH) |

| Benzylamine NH2 | Thr854 (sidechain OH), Asp855 (sidechain C=O) |

| Hydrophobic Interactions | |

| Benzyl Ring | Leu718, Val726, Ala743 |

| Pyrazole Ring | Leu844, Phe856 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme. acs.org This involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each derivative and using statistical methods to build a mathematical equation that correlates these descriptors with the observed activity. nih.gov The resulting model can be used to predict the activity of new, unsynthesized derivatives and to identify the key structural features that enhance or diminish activity, thereby guiding the design of more potent compounds. nih.govacs.org

Illustrative Data: QSAR Model Equation This table shows a hypothetical QSAR equation for a series of pyrazole derivatives, indicating which molecular properties are most influential for their biological activity. acs.orgnih.gov

| QSAR Model Component | Description |

| Dependent Variable | pIC50 (logarithmic measure of inhibitory concentration) |

| Equation | pIC50 = 1.25(ClogP) - 0.45(TPSA) + 0.89(MW) + 2.15 |

| Descriptors | |

| ClogP | Calculated LogP (hydrophobicity) |

| TPSA | Topological Polar Surface Area |

| MW | Molecular Weight |

| Statistical Significance | |

| R² (Correlation Coefficient) | 0.91 |

| Q² (Cross-validation R²) | 0.82 |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling (Pre-clinical)

In the preclinical phase of drug development, computational models are invaluable for predicting the pharmacokinetic and toxicological profile of a compound before it undergoes expensive and time-consuming in vitro and in vivo testing.

In Silico ADMET Prediction:

In silico ADMET prediction utilizes a compound's chemical structure to forecast its behavior within a biological system. For a molecule like this compound, this would involve using various computational models, many of which are based on quantitative structure-activity relationships (QSAR). These models are built from large datasets of compounds with known experimental ADMET properties.

A hypothetical ADMET profile for a novel compound would typically be generated using specialized software platforms that can predict a range of parameters. Key predictions would include:

Absorption: Parameters such as human intestinal absorption (HIA), cell permeability (often using Caco-2 cell models), and P-glycoprotein (P-gp) substrate and inhibitor potential would be estimated.

Distribution: Predictions would focus on plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (Vd).

Metabolism: The models would identify likely sites of metabolism on the molecule and predict which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to be involved in its breakdown. It would also predict whether the compound is likely to be an inhibitor or inducer of these enzymes, which is crucial for assessing potential drug-drug interactions.

Excretion: The likely route of elimination, whether renal or hepatic, would be predicted.

Toxicity: A wide array of potential toxicities would be screened for, including mutagenicity (Ames test prediction), carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity (often by predicting hERG channel inhibition).

Pharmacokinetic Modeling (Pre-clinical):

Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated computational method used to simulate the ADME of a drug in the body. researchgate.netresearchgate.netnih.govnih.gov This approach moves beyond simple compartmental models by incorporating physiological data (like organ volumes and blood flow rates) and drug-specific parameters (like solubility, permeability, and metabolic clearance) to predict concentration-time profiles in various tissues. mdpi.com

For this compound, a preclinical PBPK model would be constructed using:

System Data: Physiological parameters for the preclinical species being modeled (e.g., rat, mouse).

In Vitro Data: Experimentally determined or in silico predicted values for the compound's properties, such as its lipophilicity (logP), pKa, solubility, and metabolic stability in liver microsomes.

Model Building and Simulation: This data would be integrated into a PBPK software platform to build a whole-body model. Simulations would then be run to predict the plasma concentration-time curve and tissue distribution following a virtual dose. These predictions can help in designing subsequent preclinical studies and in extrapolating potential human pharmacokinetics. nih.gov

A hypothetical data table for the in silico prediction of physicochemical and ADME properties for a compound like this compound is presented below. It is important to note that this data is illustrative and not based on experimental or published results for this specific compound.

Table 1: Illustrative In Silico ADMET Properties

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 201.26 g/mol | Adherence to Lipinski's Rule of Five |

| logP | 2.5 | Optimal range for oral absorption |

| Aqueous Solubility | Moderate | Affects dissolution and absorption |

| Human Intestinal Absorption | High (>90%) | Good potential for oral bioavailability |

| Caco-2 Permeability | Moderate | Indicates ability to cross intestinal wall |

| BBB Penetration | Low | May not readily enter the central nervous system |

| Plasma Protein Binding | ~85% | Influences free drug concentration |

| CYP2D6 Inhibition | Possible Inhibitor | Potential for drug-drug interactions |

| hERG Inhibition | Low Probability | Low risk of cardiotoxicity |

| Ames Mutagenicity | Negative | Low likelihood of being mutagenic |

Reaction Mechanism Studies through Computational Approaches

Computational chemistry, particularly quantum mechanics (QM) methods like Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net This includes understanding the synthesis of a compound or its metabolic degradation pathways.

For this compound, computational studies could investigate its synthesis, which might involve steps like the formation of the pyrazole ring followed by functionalization of the benzyl group or vice-versa. atlantis-press.com

A typical computational study of a reaction mechanism would involve:

Mapping the Potential Energy Surface: Researchers would calculate the energies of the reactants, products, any intermediates, and the transition states that connect them.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Computational methods can precisely locate the geometry and energy of these transient structures.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier. A lower activation energy implies a faster reaction.

Solvent Effects: The calculations can be performed in the gas phase or include a solvent model to more accurately reflect real-world reaction conditions.

For instance, if the synthesis involves a Suzuki coupling to form the bond between the pyrazole and phenyl rings, a computational study could model the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps involving a palladium catalyst. This would provide insights into the reaction's feasibility, potential byproducts, and how to optimize reaction conditions.

Similarly, if a major metabolic pathway was predicted to be N-dealkylation of the benzylamine, DFT calculations could be used to model the interaction of the compound with the active site of a CYP enzyme and calculate the energy barriers for hydrogen abstraction, leading to the formation of the metabolite.

Exploration of Biological Activities and Molecular Interactions of the Chemical Compound Pre Clinical Focus

Mechanistic Investigations of Target Interactions (in vitro)

In vitro studies that investigate direct molecular interactions are fundamental to understanding a compound's mechanism of action. By examining how molecules bind to and modulate specific proteins, researchers can identify potential therapeutic targets and pathways.

Enzyme Inhibition Studies (e.g., CYP51B, α-glucosidase)

The pyrazole (B372694) scaffold is a key component in many molecules designed to inhibit specific enzymes.

α-Glucosidase Inhibition: Derivatives containing the pyrazole nucleus have shown significant potential as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and a key target in managing type 2 diabetes. nih.govresearchgate.net Research into sulfonamide-based acyl pyrazoles identified compounds with potent inhibitory activity against α-glucosidase, with IC50 values ranging from 1.13 to 28.27 µM, all more potent than the standard drug acarbose (B1664774) (IC50 = 35.1 ± 0.14 µM). nih.gov One of the most active compounds, 5a , demonstrated an IC50 value of 1.13 ± 0.06 µM. nih.gov Similarly, a series of pyrazole-phthalazine hybrids showed enhanced inhibitory strength, with IC50 values ranging from 13.66 to 494 µM, compared to acarbose (IC50 = 720.18 µM). nih.gov The most effective of these, 2-acetyl-1-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[1,2-b]phthalazine-5,10-dione (8l) , was approximately 53-fold more potent than acarbose. nih.gov These studies highlight that the pyrazole moiety is a promising scaffold for developing potent α-glucosidase inhibitors. nih.govresearchgate.net

CYP51B Inhibition: The enzyme 14-alpha demethylase (CYP51), essential for ergosterol (B1671047) biosynthesis in fungi, is a major target for antifungal agents. In silico studies have explored the potential of pyrazole derivatives to inhibit this enzyme. Molecular docking analyses on compounds such as 38, 40, 41, and 42 suggest that the pyrazole ring is a prominent feature for achieving antifungal activity through the inhibition of 14-alpha demethylase. ijnrd.org

Table 1: In Vitro Enzyme Inhibition by Structurally Related Pyrazole Derivatives

| Compound/Derivative Class | Target Enzyme | Key Findings (IC50/Ki) | Source(s) |

| Acyl Pyrazole Sulfonamide (5a) | α-glucosidase | IC50: 1.13 ± 0.06 µM | nih.gov |

| Pyrazole-Phthalazine hybrid (8l) | α-glucosidase | IC50: 13.66 ± 0.009 µM; Ki: 34.75 µM | nih.gov |

| Acarbose (Standard) | α-glucosidase | IC50: 720.18 ± 0.008 µM / 35.1 ± 0.14 µM | nih.govnih.gov |

| Pyrazole derivatives (General) | Fungal 14-alpha demethylase | Predicted prominent activity in docking studies | ijnrd.org |

Receptor Binding and Modulation (e.g., 5-HT2A receptor, Bradykinin B1 receptor)

The ability of a compound to bind to and modulate receptors is a hallmark of many therapeutic agents.

5-HT2A Receptor: The serotonin (B10506) 5-HT2A receptor is a critical target for treatments of numerous mental disorders. nih.gov The functional characterization of ligands for this receptor is an active area of research, employing a variety of in vitro assays to measure G protein activation, calcium mobilization, and β-arrestin recruitment. nih.govinnoprot.com While structure-based virtual screening has successfully identified novel ligands for the 5-HT2A receptor, specific binding data for simple pyrazole-benzylamine compounds are not extensively detailed in the surveyed literature. nih.gov

Bradykinin B1 Receptor: The Bradykinin B1 receptor, which is upregulated during inflammation and tissue trauma, is an attractive target for developing novel anti-inflammatory and analgesic drugs. researchgate.net Research has led to the discovery of potent and selective non-peptide B1 receptor antagonists. nih.govnih.gov For instance, a conformationally restricted chroman derivative was identified as a potent antagonist for human, rat, and rabbit B1 receptors with binding affinities (Ki) in the nanomolar range (0.4-17 nM). princeton.edu However, the development of B1 antagonists has largely focused on peptidic molecules or complex non-peptidic scaffolds, and specific data for pyrazole-based antagonists is not widely available. nih.gov

Studies on Other Biological Targets (e.g., Histone Lysine (B10760008) Demethylases)

Beyond classical enzymes and receptors, pyrazole derivatives have been investigated for their effects on epigenetic targets.

Histone Lysine Demethylases (KDMs): Histone lysine demethylases are key regulators of gene expression, and their inhibition is a promising strategy in cancer therapy. KDM5B (also known as JARID1B), a histone H3K4 demethylase, is a validated drug target. nih.gov Through structural and biochemical screening, pyrazole derivatives have been identified as potent KDM5B inhibitors. An initial hit from these screenings was optimized to yield 1-(4-methoxyphenyl)-N-(2-methyl-2-morpholinopropyl)-3-phenyl-1H-pyrazole-4-carboxamide (27ab) , which demonstrated a potent KDM5B inhibitory activity with an IC50 of 0.0244 μM. nih.gov This compound was shown to induce the accumulation of H3K4me2/3 in MKN45 gastric cancer cells, confirming its cellular activity. nih.gov

Table 2: In Vitro Inhibition of Other Biological Targets by Pyrazole Derivatives

| Compound | Target | Key Findings (IC50) | Source(s) |

| Compound 27ab | KDM5B (Histone Lysine Demethylase) | 0.0244 µM | nih.gov |

In Vitro Cellular Activity Profiling

Evaluating a compound's effect on whole cells provides crucial information about its bioavailability, cytotoxicity, and potential therapeutic applications.

Antimicrobial Activity Studies (Antibacterial, Antifungal)

The pyrazole ring is a common feature in compounds with antimicrobial properties. nih.govrsc.org Various derivatives have been synthesized and tested against a range of pathogens.